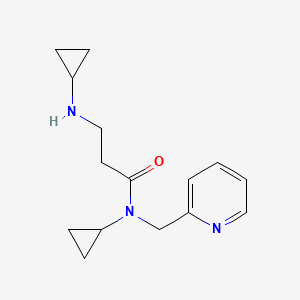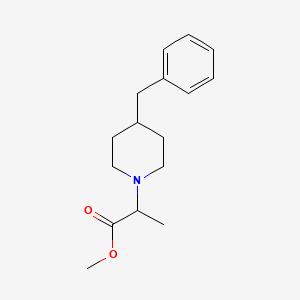
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester, also known as PTZ-MA, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for researchers in the field.
Mecanismo De Acción
The mechanism of action of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester is not completely understood, but it is believed to involve the modulation of certain receptors in the body. This compound has been shown to have a high affinity for certain receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various studies. These effects include the modulation of certain receptors in the body, as well as the inhibition of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester in lab experiments is its unique chemical structure, which allows for the modulation of specific receptors in the body. Additionally, this compound has been shown to have a high affinity for certain receptors, making it a valuable tool for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires specialized knowledge and equipment.
Direcciones Futuras
There are several potential future directions for research involving 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester. One area of interest is the development of new drugs that target specific receptors in the body. Additionally, this compound may have potential applications in the treatment of certain diseases, such as inflammation and pain. Further research is needed to fully understand the potential of this compound and its applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester involves a multi-step process that requires specialized knowledge and equipment. One commonly used method involves the reaction of 5-phenyl-2H-tetrazole with methyl acrylate in the presence of a catalyst. This reaction results in the formation of this compound, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
2-(5-Phenyl-2H-tetrazole-2-yl)propanoic acid methyl ester has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One area of research involves the development of new drugs that target specific receptors in the body. This compound has been shown to have a high affinity for certain receptors, making it a valuable tool for drug development.
Propiedades
IUPAC Name |
methyl 2-(5-phenyltetrazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-8(11(16)17-2)15-13-10(12-14-15)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYJYUTWGQDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)

![2-[cyclopropyl-[(E)-3-(2-methylphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559523.png)

![2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)



